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Compound of Interest

Compound Name: Kinamycin C

Cat. No.: B1673646 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available spectroscopic data for

Kinamycin C, a potent diazobenzofluorene antibiotic. While a complete dataset is not readily

available in the public domain, this document summarizes the key reported values and

provides context for the structural elucidation of this complex natural product. Additionally, a

key step in the biosynthetic pathway of Kinamycin C is illustrated to provide further insight into

its formation.

Spectroscopic Data of Kinamycin C
The structural characterization of Kinamycin C has been performed using a combination of

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopy.[1][2][3] The initial structural assignment was later

revised to the currently accepted diazobenzofluorene core. The following tables summarize the

available quantitative data.

Nuclear Magnetic Resonance (NMR) Data
While ¹H and ¹³C NMR spectroscopy were instrumental in the structure determination of

Kinamycin C, a complete and tabulated list of chemical shifts is not available in the reviewed

literature. However, a key diagnostic ¹³C NMR chemical shift for the carbon atom of the diazo

group has been reported.
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Table 1: ¹³C NMR Spectral Data for Kinamycin C

Functional Group Chemical Shift (δ) in ppm

Diazo Carbon 78.5 - 83.7

[4]

Infrared (IR) Spectroscopy Data
The IR spectrum of Kinamycin C displays a characteristic absorption band for the diazo

functional group.

Table 2: Infrared (IR) Spectral Data for Kinamycin C

Functional Group Absorption Range (cm⁻¹)

Diazo Group 2119 - 2170

[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy was utilized in the initial characterization of Kinamycin C.[1][2][3]

However, specific absorption maxima (λmax) are not detailed in the available literature.

Experimental Protocols
Detailed experimental protocols for the acquisition of the spectroscopic data for Kinamycin C
are not explicitly described in the reviewed literature. However, a general methodology for the

spectroscopic analysis of natural products is provided below.

General NMR Spectroscopy Protocol
Sample Preparation: A few milligrams of the purified natural product are dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube.
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Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on

a high-field NMR spectrometer (e.g., 400 MHz or higher).

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal

standard (e.g., tetramethylsilane, TMS).

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectra.

General IR Spectroscopy Protocol
Sample Preparation: A small amount of the solid sample is mixed with dry potassium

bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a

thin film on a salt plate (e.g., NaCl) after dissolving it in a volatile solvent.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer, typically over a range of 4000 to 400 cm⁻¹.

Data Processing: The resulting interferogram is Fourier transformed to produce the IR

spectrum, which is then plotted as transmittance or absorbance versus wavenumber.

General UV-Vis Spectroscopy Protocol
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent

solvent (e.g., methanol, ethanol, or acetonitrile).

Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer,

typically from 200 to 800 nm. A cuvette containing the pure solvent is used as a reference.

Data Analysis: The wavelength(s) of maximum absorbance (λmax) are determined from the

spectrum.

Biosynthesis of Kinamycin C: Diazo Group
Formation
The biosynthesis of the kinamycins is a complex process that originates from a polyketide

pathway. A critical step in the formation of the bioactive diazo group involves a FAD-dependent

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/product/b1673646?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


monooxygenase. The following diagram illustrates this key transformation.

Kinamycin Biosynthesis Intermediate

Stealthin C (Shunt Product)Non-enzymatic (in absence of alp2F)

Kinamycin (with Diazo Group)alp2F (FAD-dependent monooxygenase)

Click to download full resolution via product page

Caption: Key enzymatic step in Kinamycin biosynthesis.

This guide provides a summary of the currently available spectroscopic information for

Kinamycin C. Further research into the original isolation and structure elucidation publications

may provide a more comprehensive dataset.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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